molecular formula C17H22N4O2 B10780411 7-(dipyridin-2-ylamino)-N-hydroxyheptanamide

7-(dipyridin-2-ylamino)-N-hydroxyheptanamide

Cat. No.: B10780411
M. Wt: 314.4 g/mol
InChI Key: QKTORDWLHYWRJF-UHFFFAOYSA-N
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Description

7-(Dipyridin-2-ylamino)-N-hydroxyheptanamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a heptanamide backbone with dipyridin-2-ylamino and N-hydroxy functional groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(dipyridin-2-ylamino)-N-hydroxyheptanamide typically involves the reaction of 2-aminopyridine with a suitable heptanoyl chloride derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(Dipyridin-2-ylamino)-N-hydroxyheptanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(Dipyridin-2-ylamino)-N-hydroxyheptanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(dipyridin-2-ylamino)-N-hydroxyheptanamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its pyridine rings, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the N-hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Dipyridin-2-ylamino)-N-hydroxyheptanamide is unique due to its combination of dipyridin-2-ylamino and N-hydroxy functional groups, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

7-(dipyridin-2-ylamino)-N-hydroxyheptanamide

InChI

InChI=1S/C17H22N4O2/c22-17(20-23)11-3-1-2-8-14-21(15-9-4-6-12-18-15)16-10-5-7-13-19-16/h4-7,9-10,12-13,23H,1-3,8,11,14H2,(H,20,22)

InChI Key

QKTORDWLHYWRJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CCCCCCC(=O)NO)C2=CC=CC=N2

Origin of Product

United States

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